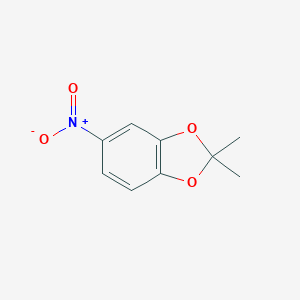

2,2-Dimethyl-5-nitro-1,3-benzodioxole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethyl-5-nitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-9(2)13-7-4-3-6(10(11)12)5-8(7)14-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEHELWIDYNWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283385 | |

| Record name | 2,2-dimethyl-5-nitro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54186-68-4 | |

| Record name | NSC31146 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-5-nitro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIMETHYL-5-NITRO-1,3-BENZODIOXOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,2 Dimethyl 5 Nitro 1,3 Benzodioxole

Classical Electrophilic Aromatic Nitration Approaches to Benzodioxoles

The traditional and most widely employed method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution. wikipedia.org For benzodioxole derivatives, this typically involves the reaction of the substrate with a nitrating agent in the presence of a strong acid.

Direct Nitration of 2,2-Dimethyl-1,3-benzodioxole (B81077) Using Mixed Acid Systems

The direct nitration of 2,2-dimethyl-1,3-benzodioxole is commonly achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.orgmasterorganicchemistry.com In this "mixed acid" system, sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The nitronium ion is the active species that attacks the electron-rich aromatic ring of the benzodioxole. masterorganicchemistry.comnih.gov

The synthesis of the precursor, 2,2-dimethyl-1,3-benzodioxole, can be accomplished by reacting pyrocatechol (B87986) with acetone (B3395972) in the presence of hydrogen chloride gas. prepchem.com

A similar procedure is employed for the nitration of the parent compound, 1,3-benzodioxole (B145889), where it is treated with nitric acid in glacial acetic acid to yield 5-nitro-1,3-benzodioxole (B1580859), demonstrating the viability of this general approach for the benzodioxole framework. prepchem.com

Regioselectivity and Positional Isomerism in Nitration Reactions

The directing effects of the substituents on the benzene (B151609) ring are crucial in determining the position of the incoming nitro group. The 1,3-benzodioxole moiety is an activating group due to the electron-donating nature of the oxygen atoms, which are in resonance with the aromatic ring. This directs electrophilic substitution to the positions ortho and para to the oxygen atoms. In the case of 2,2-dimethyl-1,3-benzodioxole, the available positions for nitration are C4, C5, C6, and C7. The ether-like oxygens strongly activate the ortho and para positions. Consequently, nitration is expected to predominantly occur at the C5 (para to one oxygen and ortho to the other) and C6 (structurally equivalent to C5) positions.

All activating groups are generally considered ortho-/para-directors. libretexts.org The increased electron density at the ortho and para positions makes them more susceptible to attack by the electrophile. libretexts.org Computational studies on similar activated molecules like phenol (B47542) and anisole (B1667542) confirm that the transition states leading to ortho and para isomers are energetically more favorable than the one leading to the meta isomer. nih.govnih.gov Therefore, the primary product of the mononitration of 2,2-dimethyl-1,3-benzodioxole is 2,2-dimethyl-5-nitro-1,3-benzodioxole, with the potential formation of the 4-nitro isomer as a minor product.

Strategies for Controlling Mono-nitration versus Dinitration

Controlling the extent of nitration is a significant challenge in the synthesis of nitroaromatics. The introduction of the first nitro group deactivates the aromatic ring towards further electrophilic substitution. However, under harsh reaction conditions (e.g., high temperatures, high concentrations of mixed acid), dinitration can occur. wikipedia.org

To favor mono-nitration, several strategies can be employed:

Stoichiometric Control: Using a controlled amount of the nitrating agent, typically a slight excess of one equivalent, can limit the reaction to mono-substitution.

Temperature Control: Carrying out the reaction at low temperatures (e.g., 0-10 °C) reduces the reaction rate and selectivity for mono-nitration. google.com

Milder Reagents: Using less reactive nitrating systems, such as nitric acid in acetic anhydride (B1165640), can provide better control over the reaction. semanticscholar.org For the nitration of aniline, a related activated system, converting the amine to an amide (acetanilide) before nitration allows for controlled mono-nitration at the ortho and para positions. wikipedia.org

Advanced and Catalytic Synthetic Routes

To overcome the limitations of classical nitration methods, such as the use of corrosive mixed acids and challenges in controlling selectivity, advanced and catalytic routes are being investigated. researchgate.net

Investigation of Novel Nitrating Agents and Catalytic Systems

Research into alternative nitrating systems has yielded several promising approaches that offer milder conditions and improved selectivity.

Nitric Acid with Trifluoroacetic Anhydride: This system is effective for the nitration of various five-membered heterocycles, which, like benzodioxoles, are electron-rich and can be sensitive to strong acids. This method can lead to mononitro derivatives in good yields. semanticscholar.orgresearchgate.netumich.edu

Catalytic Systems: The use of solid acid catalysts or metal catalysts can enhance regioselectivity and facilitate easier product purification.

Copper Catalysis: Copper-catalyzed methods have been developed for the ortho-nitration of specific substrates, indicating the potential for directing nitration through catalyst-substrate interactions. researchgate.net

Cobalt Catalysis: Cobalt nitrate (B79036), in conjunction with tert-butyl nitrite, has been used for the site-selective nitration of indoles, showcasing the utility of transition metal catalysis. sci-hub.se

Photocatalysis: A recent development involves the use of photocatalysts, such as Ru(bpy)₃₂, for the ipso-nitration of aryl germanes, demonstrating a novel pathway for C-N bond formation under mild, room-temperature conditions. nih.gov

Comparative Analysis of Nitration Efficiency and Selectivity

A comparison of different nitration methods reveals a trade-off between reactivity and selectivity.

| Method | Nitrating Agent/System | Advantages | Disadvantages | Selectivity |

| Classical | HNO₃ / H₂SO₄ | Inexpensive, widely applicable. masterorganicchemistry.com | Harsh conditions, potential for over-reaction, corrosive waste. researchgate.net | Good for activated rings, but can lead to isomer mixtures. wikipedia.org |

| Milder Acid | HNO₃ / Acetic Acid | Milder conditions, better control. prepchem.com | Slower reaction rates. | Generally favors mono-nitration. |

| Anhydride Activated | HNO₃ / Trifluoroacetic Anhydride | High efficiency for sensitive substrates. semanticscholar.org | Reagent cost. | Can provide high regioselectivity. |

| Catalytic | Metal catalysts (Cu, Co), Photocatalysts | High selectivity, milder conditions, potential for novel reactivity. researchgate.netsci-hub.senih.gov | Catalyst cost and sensitivity, may require specific directing groups. | Can be highly regioselective (e.g., ortho-directing or ipso-directing). researchgate.netnih.gov |

Advanced catalytic methods often provide superior regioselectivity and operate under significantly milder conditions compared to classical mixed acid nitration. For instance, methods using melamine (B1676169) trisulfonic acid as a catalyst with sodium nitrate have reported good selectivity between ortho and para positions with high yields and short reaction times. researchgate.net The choice of method ultimately depends on the specific requirements of the synthesis, balancing factors like cost, scale, and desired purity of the final product.

Green Chemistry and Sustainable Synthesis Protocols

The synthesis of nitroaromatic compounds, traditionally reliant on harsh reagents and producing significant waste, is a key area for the application of green chemistry principles. For this compound, this involves adopting advanced technologies that reduce reaction times, improve energy efficiency, enhance safety, and minimize the environmental footprint.

Microwave-Assisted Approaches for Benzodioxole Derivatization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. google.com Compared to conventional heating, microwave irradiation offers benefits such as targeted heating, enhanced reaction rates, and often, increased chemical yields. nih.gov These derivatization processes, which can take from 30 minutes to several hours with traditional methods, can be shortened to just a few minutes using microwave protocols. frontiersin.org

The application of microwave energy can significantly shorten reaction times and improve the purity and yield of products. google.com For instance, in the synthesis of various heterocyclic compounds, microwave-assisted methods have led to high yields, sometimes up to 95%, in a fraction of the time required by conventional heating. nih.gov This rapid, efficient heating is particularly advantageous for derivatization steps in the synthesis of complex molecules like benzodioxoles, offering a sustainable alternative that reduces energy consumption and can be adapted for high-throughput screening procedures. nih.govfrontiersin.org

Continuous Flow Nitration Techniques for Scalability and Control

Nitration reactions are notoriously fast and highly exothermic, posing significant safety and control challenges in conventional batch reactors. leadingedgeonly.com Continuous flow technology, utilizing microreactors or tubular systems, offers a superior solution by providing excellent control over reaction parameters, superior heat and mass transfer, and inherent safety benefits. leadingedgeonly.comnih.govgoogle.com This approach is particularly well-suited for handling unstable intermediates and managing the intense heat generated during nitration. leadingedgeonly.com

The use of miniaturized devices allows for precise temperature control, preventing the formation of localized "hot spots" that can lead to undesirable side reactions and by-products. nih.gov Studies on the nitration of various aromatic compounds like benzaldehyde (B42025) and p-difluorobenzene in continuous-flow systems have demonstrated dramatic reductions in reaction times—sometimes to as little as two minutes—while achieving high yields and selectivity. nih.govoup.com Furthermore, continuous flow processes are more readily scalable from laboratory investigations to pilot plant and commercial manufacturing, making them a key strategy for the efficient production of nitro-aromatics. leadingedgeonly.com The integration of this technology paves the way for safer, more consistent, and scalable synthesis of this compound.

Table 1: Comparison of Batch vs. Continuous Flow Nitration Advantages

| Parameter | Conventional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Poor, risk of "hot spots" | Excellent, precise temperature control nih.gov |

| Safety | Higher risk with exothermic reactions and unstable intermediates | Inherently safer due to small reaction volumes and superior control leadingedgeonly.comoup.com |

| Scalability | Complex, potential for altered reaction profiles | Easier, more predictable scale-up leadingedgeonly.com |

| Reaction Time | Often longer (hours) | Significantly shorter (minutes) nih.govoup.com |

| Selectivity | Can be lower due to poor temperature control | Often higher due to precise control of conditions nih.gov |

Solvent Optimization and Waste Minimization Strategies

A major focus of green chemistry is the reduction of hazardous waste, particularly from solvents and acidic reagents used in traditional nitration. frontiersin.orgrsc.org Conventional methods often employ corrosive mixed acids (nitric and sulfuric acid) that generate large volumes of acidic waste, posing significant environmental and disposal challenges. nih.govfrontiersin.org

Several innovative strategies address this issue:

Ionic Liquids: Room-temperature ionic liquids have been explored as recyclable solvents for nitration. acs.orgorganic-chemistry.org Their use can facilitate easier product separation and recovery of the solvent, avoiding the need to neutralize large quantities of strong acid. rsc.orgacs.org Systems using ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (B1224126) ([emim][OTf]) or ethylammonium (B1618946) nitrate (EAN) have achieved high product yields under mild conditions. acs.orgorganic-chemistry.org Some Brønsted acidic ionic liquids can even act as reusable catalysts for nitration with aqueous nitric acid under solvent-free conditions. oup.com

Solvent-Free Synthesis: A highly effective green approach is to eliminate the solvent entirely. Solvent-free nitration of aromatic compounds has been achieved using a stoichiometric amount of nitric acid and acetic anhydride with a reusable zeolite beta catalyst. This method yields the desired product quantitatively, and the only by-product, acetic acid, is easily removed by distillation. Other protocols describe catalyst-free and solvent-free nitration, further simplifying the process and reducing cost and environmental impact. leadingedgeonly.com

Alternative Solvent Systems: The use of liquefied gases like 1,1,1,2-tetrafluoroethane (B8821072) (TFE) as a reaction medium offers another sustainable option. nih.gov TFE can be easily separated from the reaction products by decompression and then re-condensed for reuse, minimizing solvent loss and waste generation. nih.gov

Synthesis of Key Intermediates and Functionalized Precursors

The successful synthesis of this compound is contingent on the efficient preparation of its core precursors.

Preparation of 2,2-Dimethyl-1,3-benzodioxole

The foundational intermediate, 2,2-dimethyl-1,3-benzodioxole, is synthesized from pyrocatechol. A common and straightforward method involves the reaction of pyrocatechol with acetone. In one documented procedure, hydrogen chloride gas is passed through a solution of pyrocatechol in acetone, with cooling to maintain a temperature of 10-15°C. organic-chemistry.org After reaction, the mixture is poured into ice water, made alkaline, and the product is extracted with ether. organic-chemistry.org Subsequent purification by vacuum distillation yields 2,2-dimethyl-1,3-benzodioxole. organic-chemistry.org

Table 2: Synthetic Protocol for 2,2-Dimethyl-1,3-benzodioxole

| Reactants | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrocatechol, Acetone | Hydrogen chloride gas, cooling (10-15°C), then 0°C. Workup with ether extraction. | 26.0% | organic-chemistry.org |

An alternative, though more complex, synthetic route involves the use of organometallic reagents. acs.org

Derivatization of Benzodioxole Ring Before Nitration (e.g., Acetamino-substituted precursors)

To control the regioselectivity of the nitration on the benzodioxole ring, a common strategy is to first introduce a directing group. The acetamino group (-NHCOCH₃) is an effective ortho-, para-directing group that can be used to guide the incoming nitro group to the desired position. This strategy involves the nitration of an acetamino-substituted precursor, followed by the subsequent removal of the acetyl group to yield the corresponding amino-nitro compound.

A specific example is the use of 2,2-dimethyl-5-acetamino-1,3-benzodioxole as the precursor for nitration. After the nitro group is introduced at the 6-position, the resulting 2,2-dimethyl-5-acetamino-6-nitro-1,3-benzodioxole can be converted to the desired amine. A documented procedure for this final deprotection step involves boiling the acetamino-nitro compound in methanol (B129727) with sodium methoxide. mjcce.org.mk This hydrolysis removes the acetyl group, yielding 2,2-dimethyl-5-amino-6-nitro-1,3-benzodioxole with high efficiency (92.8% yield). mjcce.org.mk This multi-step approach, utilizing a functionalized precursor, is a key strategy for achieving the specific isomer required.

Functionalization of 1,3-Benzodioxoles at the 2-position

The functionalization of the 1,3-benzodioxole scaffold at the 2-position is a cornerstone of its synthesis. This position is typically established during the formation of the dioxole ring itself, through the condensation of a catechol with a suitable electrophile, such as an aldehyde, ketone, or dihalomethane. google.comwikipedia.org The choice of this electrophilic partner directly determines the substitution pattern at the C2-position.

The most prevalent and industrially significant method involves the acid-catalyzed condensation of catechol (pyrocatechol) with a carbonyl compound. google.com This reaction is versatile, allowing for the introduction of a wide range of substituents at the C2-position. For the synthesis of the direct precursor to the title compound, 2,2-dimethyl-1,3-benzodioxole, acetone is used as the carbonyl source. prepchem.com In a typical procedure, hydrogen chloride gas is passed through a solution of catechol in acetone, with cooling, to drive the condensation reaction. prepchem.com The resulting 2,2-dimethyl-1,3-benzodioxole can then be isolated and purified by distillation. prepchem.com

The reaction is not limited to acetone. A variety of aldehydes and ketones can be employed to generate diverse 2-substituted and 2,2-disubstituted 1,3-benzodioxoles. Catalysts for this transformation can vary, from traditional mineral acids to solid acid catalysts like carbon-based solid acids, which have been shown to yield high conversion and selectivity. google.com An alternative, though less common due to the cost and availability of reagents, is the reaction of catechol with dihalomethanes. google.comwikipedia.org

The table below summarizes findings for the synthesis of various 2-substituted 1,3-benzodioxoles via the catechol condensation route.

Table 1: Synthesis of 2-Substituted 1,3-Benzodioxoles via Catechol Condensation

| Catechol Reactant | Carbonyl/Methylene (B1212753) Source | Catalyst/Conditions | 2-Position Substituent(s) | Product | Reference |

|---|---|---|---|---|---|

| Pyrocatechol | Acetone | Hydrogen Chloride, Ice Cooling | -CH₃, -CH₃ | 2,2-Dimethyl-1,3-benzodioxole | prepchem.com |

| Catechol | Various Aldehydes/Ketones | Carbon-Based Solid Acid | Varies | 2-Substituted-1,3-benzodioxoles | google.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Benzodioxole |

| 2,2-Dimethyl-1,3-benzodioxole |

| Catechol (Pyrocatechol) |

| Acetone |

Reaction Pathways and Transformation Chemistry of 2,2 Dimethyl 5 Nitro 1,3 Benzodioxole

Cyclization and Annulation Reactions Involving Nitrobenzodioxoles

Participation in Multicomponent Reactions to Form Complex Ring Systems

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. nih.gov Aromatic nitro compounds, such as 2,2-dimethyl-5-nitro-1,3-benzodioxole, or their amine derivatives, can serve as key components in MCRs to construct elaborate heterocyclic systems.

Research into MCRs has demonstrated the synthesis of various complex ring systems. For example, the three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and urea (B33335) or thiourea (B124793) (the Biginelli reaction) is a classic MCR for producing dihydropyrimidinones. frontiersin.org Similarly, complex chromeno[2,3-b]pyridine derivatives have been synthesized through the MCR of salicylaldehyde, a malononitrile (B47326) dimer, and nitromethane (B149229) in a polar aprotic solvent like DMSO. semanticscholar.org The proposed mechanism for such a reaction involves an initial Knoevenagel condensation, followed by a series of cyclization and addition steps to build the fused ring system. semanticscholar.org

While specific examples detailing the direct participation of this compound in MCRs are not extensively documented in the provided literature, its structural motifs are analogous to reactants used in well-established MCRs. The aromatic core can function as a key building block, and the nitro group can be readily converted to an amine, which is a common nucleophilic component in many MCRs, such as the Ugi and Passerini reactions.

Table 1: Examples of Multicomponent Reactions for Complex Ring Synthesis This table illustrates the types of complex molecules that can be generated through MCRs, a potential application for derivatives of this compound.

| Reaction Name/Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Chromeno[2,3-b]pyridine Synthesis | Salicylaldehyde, Malononitrile Dimer, Nitromethane | 2,4-diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | Forms a three-fused heterocyclic system in a single step. | semanticscholar.org |

| Benzo[b]pyran Synthesis | 4-Chlorobenzaldehyde, Malononitrile, Dimedone | 2-amino-4H-benzo[b]pyrans | Proceeds under solvent-free conditions using ball milling. | frontiersin.org |

| Tetrahydropyridine Synthesis | Aldehydes, Amines, β-ketoesters | Substituted Tetrahydropyridines | Catalyzed by Cu(OTf)₂. | nih.gov |

Integration into Spiro Compound Synthesis

Spiro compounds, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry. The synthesis of these structures often involves condensation reactions where a cyclic ketone is a key reactant. Derivatives of this compound can be envisioned as precursors for building blocks in the synthesis of novel spirocyclic systems.

One common strategy for synthesizing spiro compounds is the three-component condensation reaction. For instance, novel spiropyrazolinecarbonitriles have been prepared by reacting malononitrile, cyclohexanone, and various aromatic hydrazides in the presence of a basic catalyst like triethylamine. researchgate.net Another approach involves the reaction of isatins with a suitable partner. An efficient method for creating spiro[chromeno[2,3-d] nih.govscilit.comsigmaaldrich.comthiadiazolo[3,2-a]pyrimidine] derivatives uses a three-component reaction between dimedone, a thiadiazolopyrimidine dione, and an isatin (B1672199) derivative, catalyzed by phosphotungstic acid. nih.gov The mechanism for this transformation typically begins with a Knoevenagel condensation between the isatin and dimedone, followed by a Michael addition and subsequent intramolecular cyclization to yield the final spiro product. nih.gov

Furthermore, spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives have been synthesized through the condensation of alicyclic aminocarboxamides and isatins, highlighting the versatility of isatin as a building block in spirocyclization reactions. mdpi.com The amino derivative of this compound could potentially be used to create novel isatin-like structures or other cyclic precursors for integration into such spiro frameworks.

Table 2: Synthetic Strategies for Spiro Compounds This table outlines general methods for spiro compound synthesis, representing potential pathways for utilizing derivatives of this compound.

| Spiro Compound Type | Key Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Spiropyrazolinecarbonitriles | Malononitrile, Cyclohexanone, Aromatic Hydrazides | Triethylamine, Ethanol (B145695), Heat | researchgate.net |

| Spiro[chromeno[...]pyrimidine...]triones | Dimedone, Isatin, Thiadiazolopyrimidine dione | Phosphotungstic acid (H₃PW₁₂O₄₀), Acetonitrile (B52724), Reflux | nih.gov |

| Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones | β-amino amides, Isatins | NH₄Cl, LiOH, p-TsOH, etc. | mdpi.com |

| Spiro-1,3-oxazolidin-2-ones | Aminoalcohols derived from steroids | Triphosgene, DIPEA | nih.gov |

Derivatization and Functionalization Strategies

The chemical utility of this compound is greatly expanded through derivatization and functionalization reactions that modify its core structure. These strategies focus on transforming the nitro group into other functionalities, such as amides, or introducing new substituents onto the aromatic ring.

Synthesis of Carboxylic Acid and Amide Derivatives

The conversion of the nitro group into an amide bond is a valuable transformation. Direct amidation of nitroarenes with carboxylic acids can be achieved. For example, a method utilizing carbon monoxide (CO) as a mediator enables the direct synthesis of amides from nitroarenes and carboxylic acids, offering a streamlined route to these important functional groups. scilit.com Another innovative approach involves the use of urea as a stable and easy-to-handle nitrogen source, catalyzed by inexpensive and readily available substances like Mg(NO₃)₂·6H₂O or imidazole. researchgate.netnih.gov This method is particularly effective for a wide range of aliphatic and phenylacetic acids, converting them into primary amides in good yields. nih.gov

Alternatively, a two-step process is common, beginning with the reduction of the nitro group to an amine. The resulting 5-amino-2,2-dimethyl-1,3-benzodioxole can then be coupled with a carboxylic acid. Traditional methods for this coupling involve activating the carboxylic acid, for example, by converting it to an acid halide using a halogenating agent like thionyl chloride or oxalyl chloride, followed by reaction with the amine. google.com This approach is robust and suitable for large-scale production, yielding the final amide in high purity. google.com Such amide bond-forming strategies have been used to conjugate 1,3-benzodioxole (B145889) derivatives to other molecules to enhance their properties. nih.gov

Table 3: Methods for Amide Synthesis from Nitroarenes or their Amine Derivatives

| Starting Material | Reagents | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Nitroarene, Carboxylic Acid | Carbon Monoxide (CO) | Metal catalyst (e.g., Cobalt) | Amide | scilit.com |

| Carboxylic Acid, Urea | - | Mg(NO₃)₂·6H₂O, 120 °C | Primary Amide | nih.gov |

| Carboxylic Acid, Urea | - | Imidazole (20 mol%), 120-130 °C | Primary/Secondary Amide | nih.gov |

| Amine, Carboxylic Acid | Thionyl Chloride or Oxalyl Chloride | DMAC or NMP solvent | Amide | google.com |

Introduction of Other Functional Groups onto the Benzodioxole Ring

The aromatic ring of this compound is amenable to further functionalization, most notably through electrophilic aromatic substitution. The existing nitro group is a meta-director, while the dioxole ring is an ortho, para-director. The outcome of substitution reactions is therefore dependent on the interplay of these directing effects and the reaction conditions.

A key example of further functionalization is the introduction of a second nitro group. Nitration of 2,2-dimethyl-5-acetamino-1,3-benzodioxole leads to the formation of 2,2-dimethyl-5-acetamino-6-nitro-1,3-benzodioxole. The subsequent hydrolysis of the acetamido group provides a route to 2,2-dimethyl-5-amino-6-nitro-1,3-benzodioxole. In one documented synthesis, this hydrolysis was achieved by refluxing the starting material in methanol (B129727) with sodium methoxide, yielding the product in 92.8% yield. prepchem.com

The most fundamental functionalization is the reduction of the nitro group to an amine (e.g., 5-amino-2,2-dimethyl-1,3-benzodioxole). This transformation is pivotal as it converts an electron-withdrawing group into an electron-donating one, significantly altering the ring's reactivity. The resulting amine is a versatile intermediate, serving as a nucleophile in amide coupling reactions, a component in MCRs, and a precursor for diazotization reactions to introduce a wide array of other functional groups.

Advanced Spectroscopic and Structural Characterization of 2,2 Dimethyl 5 Nitro 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2,2-Dimethyl-5-nitro-1,3-benzodioxole, the substitution pattern on the aromatic ring is key to its characterization. The parent compound, 2,2-dimethyl-1,3-benzodioxole (B81077), shows a multiplet for its four aromatic protons around 6.81 ppm and a sharp singlet for the six equivalent protons of the two methyl groups at approximately 1.6-1.7 ppm. chemicalbook.com

For the nitrated derivative, the powerful electron-withdrawing nature of the nitro group at the C-5 position dramatically influences the chemical shifts of the remaining aromatic protons. The proton ortho to the nitro group (H-6) is expected to be the most deshielded, appearing significantly downfield. The other two aromatic protons (H-4 and H-7) will also experience downfield shifts, though to a lesser extent. The gem-dimethyl protons on the dioxole ring are relatively insulated from the electronic effects of the nitro group and are expected to remain as a singlet near their original position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic H-4 | ~7.8-8.0 | d | Expected downfield shift due to nitro group. |

| Aromatic H-6 | ~7.9-8.2 | dd | Most deshielded proton, ortho to nitro group. |

| Aromatic H-7 | ~7.0-7.2 | d | Least shifted aromatic proton. |

| Methyl Protons (2x CH₃) | ~1.7 | s | Largely unaffected by the nitro group. |

Predicted values are based on the analysis of parent compounds and known substituent effects.

¹³C NMR spectroscopy maps the carbon framework of a molecule. For the parent 2,2-dimethyl-1,3-benzodioxole, characteristic signals appear for the methyl carbons, the quaternary carbon of the dioxole ring, and the aromatic carbons. chemicalbook.com

Introduction of the nitro group at C-5 causes significant changes in the ¹³C NMR spectrum. The carbon atom directly attached to the nitro group (C-5) will be highly deshielded. The electronic effects will also propagate across the aromatic ring, influencing the chemical shifts of the other carbon atoms. The quaternary carbon of the acetal (B89532) group (C-2) and the methyl carbons are expected to be least affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2 (quaternary, dioxole) | ~120 | Quaternary carbon of the gem-dimethyl group. |

| C-3a / C-7a (aromatic, bridgehead) | ~142-148 | Affected by the substitution pattern. |

| C-4 (aromatic) | ~115-120 | Influenced by the adjacent nitro-bearing carbon. |

| C-5 (aromatic) | ~145-150 | Directly attached to the electron-withdrawing NO₂ group. |

| C-6 (aromatic) | ~110-115 | Ortho to the nitro group. |

| C-7 (aromatic) | ~105-110 | Para to the nitro group. |

| Methyl Carbons (2x CH₃) | ~25 | Largely unaffected by the nitro group. |

Predicted values are based on the analysis of parent compounds and known substituent effects. chemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The nitro (NO₂) group gives rise to two of the most characteristic and intense absorption bands in an IR spectrum. These are the asymmetric and symmetric stretching vibrations. In studies of the closely related 5-nitro-1,3-benzodioxole (B1580859), these bands are clearly identified. orientjchem.org The asymmetric stretch (ν_as(NO₂)) is typically found in the 1500-1610 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) appears in the 1300-1370 cm⁻¹ range. These bands are definitive indicators of the presence of the nitro group in the molecule.

Table 3: Characteristic Nitro Group Vibrations (from analog 5-nitro-1,3-benzodioxole)

| Vibrational Mode | IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch (ν_as(NO₂)) | 1609 | - |

| Symmetric Stretch (ν_s(NO₂)) | 1437 | 1430 |

Data from a study on 5-nitro-1,3-benzodioxole, which is expected to be nearly identical for the title compound. orientjchem.org

The benzodioxole ring system has its own set of characteristic vibrations. The asymmetric and symmetric stretching of the C-O-C ether linkages are particularly important. orientjchem.org In 5-nitro-1,3-benzodioxole, these asymmetric C-O-C stretching vibrations are expected between 1150-1250 cm⁻¹ and the symmetric stretches between 1000-1050 cm⁻¹. orientjchem.org The presence of the gem-dimethyl group in this compound will also introduce strong C-H stretching and bending vibrations from the methyl groups, typically observed around 2900-3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization. The molecular formula for this compound is C₉H₉NO₄, corresponding to a molecular weight of 195.17 g/mol .

The fragmentation pattern can be predicted based on the structure and data from related compounds like 5-nitro-1,3-benzodioxole. nist.gov The molecular ion peak ([M]⁺) would be observed at m/z 195. Common fragmentation pathways would likely include:

Loss of a methyl group: A peak at m/z 180 ([M-15]⁺), representing the loss of a CH₃ radical, is a highly probable initial fragmentation due to the stability of the resulting cation.

Loss of the nitro group: A peak at m/z 149 ([M-46]⁺) corresponding to the loss of NO₂.

Loss of nitroglycerin: A peak at m/z 165 ([M-30]⁺) corresponding to the loss of NO.

Further fragmentation would involve the breakdown of the benzodioxole ring system itself.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment | Formula of Loss |

|---|---|---|

| 195 | Molecular Ion [M]⁺ | - |

| 180 | [M - CH₃]⁺ | CH₃ |

| 149 | [M - NO₂]⁺ | NO₂ |

| 165 | [M - NO]⁺ | NO |

Predictions based on chemical structure and known fragmentation patterns of related compounds. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of a molecular formula.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₉H₉NO₄. This calculated mass is then compared to the experimentally measured mass from the HRMS instrument. A close correlation between the theoretical and experimental values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 1: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉NO₄ |

| Theoretical Monoisotopic Mass | 195.0532 u |

| Molecular Weight | 195.17 g/mol sigmaaldrich.com |

| Typical HRMS Technique | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Expected Ion | [M+H]⁺ (in ESI+) or [M]⁺• (in EI) |

Interpretation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern is a fingerprint of the molecule's structure.

While a specific mass spectrum for this compound is not publicly available, the expected fragmentation can be predicted based on the known behavior of related compounds, such as nitroaromatics and benzodioxoles.

For the parent compound without the dimethyl group, 5-nitro-1,3-benzodioxole, the mass spectrum shows a molecular ion peak and characteristic fragments. nist.gov The fragmentation of this compound would likely involve:

Loss of a methyl group (-CH₃): A primary fragmentation event for the gem-dimethyl group, leading to a stable tertiary carbocation. This would result in a fragment ion at m/z 180.

Loss of the nitro group (-NO₂): A common fragmentation pathway for nitroaromatic compounds, resulting in a fragment at m/z 149.

Cleavage of the dioxole ring: This can lead to various smaller fragments, characteristic of the benzodioxole core.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Predicted Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M - CH₃]⁺ | C₈H₆NO₄⁺ | 180 |

| [M - NO₂]⁺ | C₉H₉O₂⁺ | 149 |

| [M - CH₃ - NO₂]⁺ | C₈H₆O₂⁺ | 134 |

Note: This table is based on predicted fragmentation pathways and not on reported experimental data.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, analysis of closely related nitrated benzodioxole derivatives provides significant insight into the expected solid-state structure.

Elucidation of Molecular Conformation and Stereochemistry

The crystal structures of related compounds, such as 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile and Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate, reveal key conformational features that are likely to be present in this compound. nih.govnih.gov

Planarity of the Benzodioxole Ring: The 1,3-benzodioxole (B145889) ring system is generally found to be nearly planar. nih.govnih.gov

Conformation of the Dioxole Ring: The five-membered dioxole ring typically adopts a slight envelope conformation. nih.gov

Orientation of the Nitro Group: The nitro group is often twisted out of the plane of the aromatic ring. In one related structure, this dihedral angle is 15.4(1)°, while in another, it is 29.91(16)°. nih.govnih.gov This rotation is due to steric hindrance and electronic effects.

Table 3: Crystallographic Data for a Structurally Related Nitrated Benzodioxole Derivative

| Parameter | 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0953 (2) |

| b (Å) | 8.8847 (3) |

| c (Å) | 9.2212 (3) |

| α (°) | 84.470 (2) |

| β (°) | 67.634 (2) |

| γ (°) | 78.874 (2) |

| Volume (ų) | 527.30 (3) |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal is governed by intermolecular forces. In nitrated benzodioxole derivatives, the crystal packing is often stabilized by a network of weak intermolecular interactions.

C-H···O Hydrogen Bonds: These interactions are commonly observed, where a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with an oxygen atom of a neighboring molecule, often from the nitro group or the dioxole ring. nih.govnih.gov

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to the stability of the crystal lattice. The centroid-centroid distance between these rings is a key parameter in defining this interaction. nih.gov

These interactions lead to the formation of supramolecular structures, such as chains or sheets, within the crystal.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique in this regard.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC can be effectively used to determine the purity of this compound and to monitor the progress of its synthesis. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

For a related compound, 5-nitro-1,3-benzodioxole, a reverse-phase (RP) HPLC method has been described. sielc.com A similar approach would be suitable for this compound.

Table 4: Typical HPLC Parameters for the Analysis of Nitrated Benzodioxole Derivatives

| Parameter | Typical Conditions |

| Column | C18 Reverse-Phase |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) |

| Detection | UV-Vis Detector (aromatic nitro compounds have strong UV absorbance) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | Typically 5 - 20 µL |

By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, its purity can be quantified. During synthesis, aliquots of the reaction mixture can be analyzed by HPLC to track the consumption of reactants and the formation of the product over time, allowing for optimization of the reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the qualitative and quantitative assessment of reaction products, offering high-resolution separation and definitive molecular identification. In the context of this compound, GC-MS is instrumental in confirming the structural integrity of the synthesized molecule and identifying any potential impurities or byproducts. The technique couples the superior separation capabilities of gas chromatography, which separates volatile and semi-volatile compounds based on their differential partitioning between a stationary and a mobile phase, with the unparalleled identification power of mass spectrometry, which fragments the eluted compounds and sorts the resulting ions by their mass-to-charge ratio (m/z).

The analysis of this compound by GC-MS involves the injection of a sample into the GC, where it is vaporized. Carried by an inert gas, the compound travels through a capillary column. The retention time, the time it takes for the compound to exit the column, is a characteristic feature dependent on its boiling point and affinity for the column's stationary phase.

Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, where it is typically subjected to electron ionization (EI). This high-energy process results in the formation of a molecular ion (M⁺•) and a series of characteristic fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries or through detailed interpretation.

For this compound (C₉H₉NO₄), the molecular weight is 195.17 g/mol . The molecular ion peak [M]⁺• is therefore expected at an m/z of 195. The fragmentation pattern can be predicted based on the structure, which includes a benzodioxole ring, a gem-dimethyl group, and a nitro group.

Key Predicted Fragmentation Pathways:

Loss of a Methyl Group: A primary and highly characteristic fragmentation for compounds containing a gem-dimethyl group, such as the isopropylidene ketal of the benzodioxole ring, is the loss of a methyl radical (•CH₃). This would result in a prominent peak at m/z 180 ([M-15]⁺). This fragment is stabilized by the aromatic system.

Loss of Nitro Group Components: The nitro group (NO₂) can undergo several fragmentation patterns. A common pathway is the loss of a nitro radical (•NO₂), leading to a fragment at m/z 149 ([M-46]⁺). Another possibility is the loss of nitric oxide (•NO), resulting in a fragment at m/z 165 ([M-30]⁺).

Cleavage of the Dioxole Ring: The 1,3-dioxole (B15492876) ring itself can undergo fragmentation, although the aromatic system provides significant stability.

The interpretation of the mass spectrum relies on identifying these key fragments. While a publicly available, experimentally derived mass spectrum for this compound is not widely disseminated, analysis of the closely related compound 5-Nitro-1,3-benzodioxole (which lacks the gem-dimethyl groups) on the NIST WebBook provides comparative insight into the fragmentation of the nitro-substituted benzodioxole core. nist.gov

The following table summarizes the predicted key fragments for this compound based on established fragmentation principles.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 195 | [M]⁺• | [C₉H₉NO₄]⁺• | Molecular Ion |

| 180 | [M - CH₃]⁺ | [C₈H₆NO₄]⁺ | Loss of a methyl radical from the gem-dimethyl group |

| 149 | [M - NO₂]⁺ | [C₉H₉O₂]⁺ | Loss of a nitro radical |

| 165 | [M - NO]⁺ | [C₉H₉O₃]⁺ | Loss of nitric oxide |

This predictive data serves as a foundational guide for researchers in identifying this compound in a complex reaction mixture. The presence of a peak at the expected retention time with a mass spectrum exhibiting these characteristic m/z values would provide strong evidence for the successful synthesis of the target compound.

Computational and Theoretical Investigations of 2,2 Dimethyl 5 Nitro 1,3 Benzodioxole

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide valuable insights into the behavior of complex chemical systems.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

For 2,2-Dimethyl-5-nitro-1,3-benzodioxole, the HOMO is anticipated to be localized primarily on the electron-rich benzodioxole ring, while the LUMO is expected to be centered on the electron-deficient nitro group. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the nitro group would lower the energy of the LUMO, likely resulting in a relatively small energy gap, indicating that the molecule could be reactive towards nucleophiles.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental results for structure verification.

Vibrational Frequencies: A study on the related compound, 5-nitro-1,3-benzodioxole (B1580859), using DFT (B3LYP/6-31G*) calculations has provided theoretical vibrational frequencies. orientjchem.orgscispace.com These calculations can be used as a reference for this compound. The characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro group, C-H stretching of the aromatic ring, and vibrations of the dioxole ring. The addition of the dimethyl group would introduce new vibrational modes corresponding to the C-H stretching and bending of the methyl groups.

Below is a table of selected calculated vibrational frequencies for the parent compound, 5-nitro-1,3-benzodioxole, which provides an approximation for the title compound. orientjchem.org

| Assignment | Calculated Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3145, 3134, 3110 |

| CH₂ asymmetric stretch | 2992 |

| CH₂ symmetric stretch | 2942 |

| NO₂ asymmetric stretch | 1596 |

| NO₂ symmetric stretch | 1427 |

| CH₂ scissoring | 1474 |

| CH₂ wagging | 1372 |

| C-O-C asymmetric stretch | 1224, 1160 |

| C-O-C symmetric stretch | 1046, 1027 |

| CH₂ twisting | 1100 |

| CH₂ rocking | 907 |

NMR Chemical Shifts: While specific calculated NMR data for this compound is not available, general trends can be predicted. The protons on the aromatic ring would show distinct chemical shifts due to the influence of the nitro group. The protons of the two methyl groups at the 2-position would be equivalent and would appear as a single peak in the ¹H NMR spectrum. Similarly, the carbon atoms of the methyl groups would give rise to a single signal in the ¹³C NMR spectrum.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and flexibility of molecules.

Studies on Ring Puckering and Conformational Dynamics of the Dioxole Ring

The five-membered dioxole ring in 1,3-benzodioxole (B145889) derivatives is not planar. It adopts a puckered or envelope conformation to relieve ring strain. The dynamics of this puckering are an important aspect of the molecule's structure. For the parent 1,3-benzodioxole, it is understood that the five-membered ring is puckered, with the oxygen atoms and the methylene (B1212753) group on opposite sides of the aromatic plane. orientjchem.org The introduction of the gem-dimethyl group at the 2-position in this compound would influence the ring's conformational preference and the barrier to planarity.

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry serves as a powerful tool to model and predict the pathways of chemical reactions. For this compound, these methods are instrumental in understanding how the interplay of its functional groups dictates its reactivity.

Mechanistic Pathways for Electrophilic Aromatic Substitution on Benzodioxoles

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. rsc.org The mechanism generally involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. researchgate.net

For benzodioxole derivatives, the fused dioxole ring is an activating group, meaning it increases the electron density of the benzene (B151609) ring and makes it more susceptible to electrophilic attack. This activation is due to the electron-donating resonance effect of the oxygen atoms. Conversely, the nitro group is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects.

In this compound, the position of electrophilic attack is directed by the combined influence of the activating benzodioxole moiety and the deactivating nitro group. The benzodioxole group directs incoming electrophiles to the ortho and para positions relative to the oxygen atoms. The nitro group, being a meta-director, deactivates the ortho and para positions relative to itself.

Computational studies, such as those employing Density Functional Theory (DFT), can model the transition states and intermediates for electrophilic attack at various positions on the ring. mdpi.com These calculations typically show that the activation energy for substitution at the positions activated by the dioxole ring and least deactivated by the nitro group is lowest. For this compound, the most likely positions for electrophilic attack are ortho to the dioxole group and meta to the nitro group.

A DFT study on the closely related 5-nitro-1,3-benzodioxole provides valuable insights. orientjchem.orgscispace.com While this study focused on vibrational spectra, the underlying electronic structure calculations are fundamental to predicting reactivity. The calculated vibrational frequencies can indirectly inform on the bond strengths and electronic distribution within the molecule.

Table 1: Calculated Vibrational Frequencies for 5-nitro-1,3-benzodioxole (a proxy for this compound)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (DFT) | Experimental Wavenumber (cm⁻¹) (IR) |

| Asymmetric NO₂ Stretch | 1596 | 1609 |

| Symmetric NO₂ Stretch | 1427 | 1437 |

| C-O-C Asymmetric Stretch | 1224 | 1171 |

| C-O-C Symmetric Stretch | 1046, 1027 | 1066, 1036 |

| NO₂ Scissoring | 917 | 920 |

| NO₂ Wagging | 803 | - |

| NO₂ Rocking | 666 | - |

Understanding Redox Behavior of the Nitro Group

The nitro group is well-known for its electrochemical activity, typically undergoing reduction. nih.gov Computational methods are widely used to investigate the redox properties of nitroaromatic compounds. researchgate.net These studies often involve the calculation of electron affinities and reduction potentials.

The reduction of a nitroaromatic compound in a biological system can proceed through a one- or two-electron mechanism. gamry.com A one-electron reduction produces a nitro radical anion, which can be reoxidized back to the parent nitro compound under aerobic conditions, a process known as "futile cycling" that generates reactive oxygen species. gamry.com

Cyclic voltammetry is an experimental technique used to study the redox behavior of compounds. gamry.comresearchgate.net Computational models, particularly DFT, can complement these experiments by calculating theoretical redox potentials. rsc.org For nitroaromatic compounds, the reduction potential is influenced by the electronic environment of the nitro group. Electron-withdrawing substituents tend to increase the reduction potential, making the compound easier to reduce, while electron-donating groups have the opposite effect. rsc.org

In this compound, the electron-donating benzodioxole ring system would be expected to lower the reduction potential of the nitro group compared to nitrobenzene.

Table 2: Typical Reduction Potential Ranges for Nitroaromatic Compounds in Aprotic Media

| Compound Type | Typical Reduction Potential Range (vs. SCE) |

| Nitrobenzene | -1.0 to -1.2 V |

| Dinitrobenzene | -0.7 to -0.9 V |

| Nitrotoluene | -1.1 to -1.3 V |

| Nitrophenol | -0.6 to -0.8 V |

This table provides general ranges for different classes of nitroaromatic compounds to illustrate the effect of substituents on redox potential. The specific potential for this compound would require dedicated experimental or computational analysis.

Theoretical studies can also elucidate the structure and stability of the resulting radical anions and other reduction products. This information is crucial for understanding the subsequent chemical reactions these species may undergo.

Advanced Applications of 2,2 Dimethyl 5 Nitro 1,3 Benzodioxole As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The 1,3-benzodioxole (B145889) moiety is a significant heterocyclic system present in numerous natural products and synthetic compounds. The stability of the benzodioxole ring under many reaction conditions makes it an excellent scaffold in multi-step syntheses. The presence of the nitro group on 2,2-Dimethyl-5-nitro-1,3-benzodioxole further enhances its utility, providing a reactive site for constructing larger, more complex heterocyclic frameworks. google.com

This compound serves as a foundational building block for a variety of heterocyclic structures. The key to its versatility is the nitro functional group, which can be readily transformed into other functionalities, most commonly an amine group, to yield 2,2-dimethyl-1,3-benzodioxol-5-amine. prepchem.comepa.gov This amine derivative is a critical nucleophile that can participate in numerous cyclization reactions to form new rings.

The benzodioxole ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of other functional groups that can be used as handles for cyclization. This dual reactivity—transformations involving the nitro group and substitutions on the aromatic ring—enables its use in creating a wide range of heterocyclic systems, including those with potential applications in medicinal and materials chemistry. google.com For instance, derivatives of the benzodioxole core have been investigated for their antitumor activity. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54186-68-4 | sigmaaldrich.com |

| Molecular Formula | C₉H₉NO₄ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 195.176 g/mol | sigmaaldrich.com |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

The transformation of this compound into its corresponding amine, 2,2-dimethyl-1,3-benzodioxol-5-amine, is a pivotal step in the synthesis of fused heterocyclic systems like indoles and quinolines. epa.govepa.gov

Quinoline (B57606) Synthesis: The amine derivative is a suitable precursor for classic quinoline syntheses such as the Doebner-von Miller reaction or the Skraup synthesis. researchgate.netresearchgate.net In a typical Doebner-von Miller approach, the amine would be reacted with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst to construct the quinoline core. This provides a direct route to quinolines bearing the 2,2-dimethyl-1,3-benzodioxole (B81077) substituent, which are of interest for their potential biological activities and use as fluorescent materials. researchgate.netnih.gov

Indole (B1671886) Synthesis: While the direct Fischer indole synthesis is not applicable, the amine precursor can be used in other modern indole synthesis methodologies. dergipark.org.tr For example, it can be diazotized and coupled with a suitable partner, followed by a reductive cyclization, or it can be used in transition-metal-catalyzed cross-coupling reactions that lead to the formation of the indole ring. mdpi.com The resulting 2,3-dihydroindole derivatives are valuable scaffolds for compounds with potential neuroprotective properties. mdpi.com

Table 2: Key Synthetic Transformations of this compound

| Transformation | Reagents & Conditions | Product Type | Potential Application |

| Nitro Group Reduction | H₂, Pd/C; or SnCl₂, HCl | Amine (Aniline derivative) | Precursor for heterocycle synthesis (Quinolines, Indoles) |

| Cyclization to Quinolines | (Post-reduction) α,β-Unsaturated carbonyl, Acid catalyst (e.g., Doebner-von Miller) | Substituted Quinoline | Fluorescent materials, Bioactive molecules nih.gov |

| Cyclization to Indoles | (Post-reduction) Various multi-step methods | Substituted Indole/Dihydroindole | Neuroprotective agents, Pharmaceuticals mdpi.com |

| Further Ring Substitution | Electrophilic Aromatic Substitution (e.g., Halogenation) | Substituted Benzodioxole | Diversification for specialty chemical synthesis |

Contributions to Polymer Science and Functional Materials

The structural features of this compound suggest its potential as a monomer or a precursor to monomers for creating advanced polymers and functional materials.

While direct polymerization of this compound is not a common application, its derivatives hold significant promise. The reduction of the nitro group to an amine provides a difunctional monomer precursor. This resulting aminobenzodioxole derivative could theoretically be used in the synthesis of specialty polymers such as:

Polyamides and Polyimides: By reacting the amine with dicarboxylic acids (or their derivatives) or dianhydrides, respectively. The rigid, aromatic benzodioxole unit would be expected to enhance the thermal stability and mechanical properties of the resulting polymer.

Conducting Polymers: The electron-rich nature of the aminobenzodioxole could make it a candidate for electropolymerization or for incorporation into other conducting polymer backbones, potentially modifying their electronic properties.

Nitroaromatic compounds are known to possess photochemical activity, often undergoing photoreduction or acting as photosensitizers. Although specific studies investigating this compound as a photoinitiator are not widely reported in the literature, its structure merits consideration. The nitro group could potentially absorb UV radiation and initiate radical or cationic polymerization processes. Further research would be needed to determine its efficiency and mechanism in such applications.

Utility in Agrochemical and Specialty Chemical Synthesis

The 1,3-benzodioxole ring system is a well-known scaffold in the design of biologically active compounds, including certain agrochemicals and other specialty chemicals. nih.gov

This compound serves as a valuable starting point for accessing these more complex targets. The synthetic handle provided by the nitro group allows for its conversion into a wide array of other functional groups, facilitating the construction of target molecules with desired properties. For example, the related compound 5-(2-Nitro-1-propen-1-yl)-1,3-benzodioxole has been synthesized from benzodioxole precursors and investigated for its biological activity. researchgate.netnih.gov The versatility of the benzodioxole core is also demonstrated in its use as a precursor for other specialty chemicals, highlighting the synthetic importance of this structural motif. wikipedia.org

Development of Chemo-Reactive Fluorescent Systems

The unique electronic and structural properties of the benzodioxole core, particularly when functionalized with a nitro group, make it a valuable scaffold for creating advanced chemical sensors. These systems are designed to exhibit changes in their fluorescent properties upon interaction with specific chemical species or transformations, enabling their use as sensitive probes.

The fundamental design of these fluorescent probes leverages the inherent fluorescence of the 1,3-benzodioxole skeleton. nih.gov The intensity and wavelength of this fluorescence can be modulated by the substituents on the aromatic ring. nih.gov For synthetic purposes, bifunctional 5-nitro-1,3-benzodioxole (B1580859) derivatives, such as methyl 5-nitro-1,3-benzodioxole-4-carboxylates, serve as versatile starting materials. nih.gov These compounds are considered artificial β-amino acid homologues and can be converted into a range of chemo-functional amide derivatives, including acrylamide, maleimide, and 4-azidobenzamide. nih.gov

These functional groups are specifically chosen because they initially render the molecule non-fluorescent. nih.gov The fluorescence is "triggered" or activated only upon a specific chemical reaction, such as a thiol coupling, a photo-activated transformation, hydrogenation, or polymerization. nih.gov This on/off switching capability is a significant advantage for practical applications in analytics and biology. nih.gov For instance, the corresponding 5-amino and 5-acetamido derivatives of the benzodioxole core are highly fluorescent, with a quantum yield approaching that of quinine (B1679958) sulfate, which allows for detection at sub-picomolar concentrations. nih.gov The unique structure of 2-substituted 1,3-benzodioxoles can also introduce chirality into the molecule, which is a major advantage for developing specialized analytical probes. nih.gov

The ability of benzodioxole-based probes to act as fluorescent switches is governed by specific quenching and activation mechanisms. The nitro group plays a central role in many of these processes.

Fluorescence Quenching: Quenching refers to any process that decreases the fluorescence intensity of a substance. For probes derived from this compound, several mechanisms are prominent:

Photoinduced Electron Transfer (PET): This is a primary mechanism for quenching by nitroaromatic compounds. researchgate.netnih.gov Upon photoexcitation, the fluorescent benzodioxole scaffold (the donor) is poised to transfer an electron to the electron-deficient nitro group (the acceptor). researchgate.net This process creates a non-radiative pathway for the excited electron to return to the ground state, effectively quenching the fluorescence. researchgate.netnih.gov The driving force for this process is the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the fluorophore and the Lowest Unoccupied Molecular Orbital (LUMO) of the quencher. researchgate.netnih.gov

Extension of π-Electron Conjugation: In some designs, the attached chemo-functional group extends the π-electron conjugation of the fluorophore. nih.gov This extension can alter the electronic energy levels in a way that promotes non-radiative decay, thus quenching the fluorescence. nih.gov

Dynamic (Collisional) Quenching: This mechanism involves the fluorophore and the quencher coming into contact while the fluorophore is in its excited state. tudelft.nl The interaction is diffusion-limited and leads to the de-excitation of the fluorophore without photon emission. tudelft.nl This type of quenching can be described by the Stern-Volmer equation. tudelft.nl

Fluorescence Activation: Activation is achieved by a chemical transformation that disrupts the quenching mechanism.

Disruption of π-Conjugation: For probes where quenching is due to extended π-conjugation, a chemical reaction can activate fluorescence. For example, the reaction of a maleimide-functionalized benzodioxole with a thiol-containing compound destabilizes the π-bonding orbital, which blocks the non-radiative decay pathway and allows the molecule to fluoresce. nih.gov

Chemical Conversion of the Quenching Group: The nitro group itself is a potent quencher. Its chemical reduction to an amino group (-NH2) typically restores or even enhances fluorescence. This is because the amino group is an electron-donating group, which often increases the fluorescence quantum yield of a fluorophore, in contrast to the electron-withdrawing nitro group.

| Mechanism Type | Specific Process | Description |

|---|---|---|

| Quenching | Photoinduced Electron Transfer (PET) | An excited electron is transferred from the benzodioxole fluorophore to the nitro group, providing a non-radiative decay path. researchgate.netnih.gov |

| Quenching | Extension of π-Conjugation | The attached functional group extends the conjugated system, which promotes non-radiative relaxation and suppresses fluorescence. nih.gov |

| Quenching | Dynamic (Collisional) Quenching | The excited fluorophore is deactivated upon diffusion-controlled contact with a quencher molecule. tudelft.nl |

| Activation | Chemical Transformation | A reaction, such as with a thiol, disrupts the extended π-system, blocking the non-radiative pathway and turning on fluorescence. nih.gov |

Applications in Enzyme Kinetics and Biochemical Probe Development

The 1,3-benzodioxole ring system is not only a useful fluorogenic core but also an effective substrate for certain enzymes, allowing its derivatives to be used as probes for studying enzymatic reactions and characterizing enzyme-inhibitor interactions.

A significant application of nitro-substituted benzodioxoles is in the field of enzymology, specifically for the detection and characterization of unspecific peroxygenases (UPOs). nih.govresearchgate.netmdpi.com 5-Nitro-1,3-benzodioxole (NBD) has been established as a specific substrate for a peroxygenase-specific spectrophotometric assay. nih.govresearchgate.net

In this assay, the fungal peroxygenase catalyzes the hydroxylation of NBD to produce 4-nitrocatechol (B145892). nih.govresearchgate.net This enzymatic reaction results in a colored product whose absorbance can be easily measured over time. nih.gov At a neutral pH of 7, the 4-nitrocatechol product is yellow and can be monitored at a wavelength of 425 nm (with a molar extinction coefficient ε of 9,700 M⁻¹ cm⁻¹). nih.govresearchgate.net For end-point determinations, the pH can be raised above 12, which turns the product red, measurable at 514 nm (ε = 11,400 M⁻¹ cm⁻¹). nih.govresearchgate.net This robust and simple assay is suitable for high-throughput screening and for detecting peroxygenase activity in complex samples like growth media. nih.govresearchgate.net Furthermore, NBD is used as a standard substrate to determine the kinetic parameters (such as kcat and Km) of wild-type and engineered peroxygenase variants, making it a crucial tool for enzyme characterization. nih.govmdpi.com

Understanding the relationship between the structure of a molecule and its reactivity with an enzyme is fundamental to drug design and biocatalysis. The benzodioxole scaffold serves as a platform for such structure-reactivity relationship (SAR) studies. These investigations often involve synthesizing a series of derivatives with systematic modifications and evaluating how these changes affect their interaction with a target enzyme.

A powerful method for exploring these relationships is directed evolution, where enzymes are mutated and screened for improved or altered activity towards a specific substrate. nih.gov For example, the unspecific peroxygenase (UPO) from the fungus Agrocybe aegerita has been the subject of extensive directed evolution studies, often using NBD or related compounds as the screening substrate. nih.govnih.gov In these studies, mutations are introduced into the enzyme's genetic code, leading to changes in the protein's structure, particularly in locations like the heme access channel or on the protein surface. nih.govrcsb.org

The reactivity of these enzyme variants is then quantified by measuring their catalytic efficiency (kcat/Km) with the benzodioxole substrate. frontiersin.org By correlating the structural changes (mutations) with the observed reactivity changes, researchers can map the determinants of catalytic activity. nih.govfrontiersin.org For instance, studies have shown that certain mutations can dramatically alter the kinetic parameters for NBD oxidation, providing insight into which amino acid residues are critical for substrate binding and turnover. frontiersin.org This knowledge is invaluable for custom-designing enzymes with enhanced stability or novel catalytic functions. nih.gov

| Enzyme Variant | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹ M⁻¹) |

|---|---|---|---|

| PaDa-I (Parental) | 280 ± 20 | 250 ± 30 | (1.1 ± 0.2) x 10⁶ |

| Clone 8 | 300 ± 20 | 170 ± 20 | (1.8 ± 0.3) x 10⁶ |

| Clone 23 | 320 ± 10 | 160 ± 10 | (2.0 ± 0.2) x 10⁶ |

Data adapted from a study on evolved clones of Agrocybe aegerita peroxygenase, illustrating how mutations lead to changes in kinetic parameters with 5-nitro-1,3-benzodioxole (NBD). frontiersin.org

Q & A

Q. What are the common synthetic routes for preparing 2,2-Dimethyl-5-nitro-1,3-benzodioxole, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized benzodioxole scaffold. For example, starting with 2,2-dimethyl-1,3-benzodioxole, nitration can be achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to direct nitro-group substitution to the 5-position. Key optimizations include:

- Temperature control : To avoid over-nitration or decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the nitro derivative .

Reference Work: Similar nitration strategies are detailed in benzodioxole derivatives (e.g., 4-Amino-2,2-difluoro-1,3-benzodioxole, CAS 106876-54-4) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Prioritize:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at C2 and nitro at C5). The benzodioxole ring protons typically resonate at δ 6.5–7.0 ppm, while nitro groups deshield adjacent protons .

- IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretches near 1520 cm⁻¹ and 1350 cm⁻¹ .

- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 225.064 for C₉H₉NO₄) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data observed for this compound under varying experimental conditions?

- Methodological Answer : Discrepancies in thermal stability (e.g., DSC/TGA data) may arise from polymorphism or residual solvents. Mitigation strategies include:

- Controlled crystallization : Use solvent/anti-solvent pairs (e.g., ethanol/water) to isolate a single polymorph.

- Dynamic vapor sorption (DVS) : To assess hygroscopicity’s impact on decomposition pathways.

- Isothermal calorimetry : Quantify heat flow under inert vs. oxidative atmospheres .

Example: Benziodaoxole derivatives (e.g., 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one) show similar stability challenges under humidity .

Q. What computational chemistry approaches are recommended to predict the reactivity of the nitro group in this compound toward nucleophilic substitution?

- Methodological Answer : Use DFT calculations (B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces (EPS) and identify electrophilic centers.

- Calculate Fukui indices (ƒ⁻) to predict sites for nucleophilic attack.

- Simulate transition states for substitution pathways (e.g., SNAr with amines or thiols) .

Case Study: Nitrobenzodioxoles exhibit reduced reactivity compared to nitrobenzenes due to electron-donating methyl groups .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |